4-Oxaspiro[2.3]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxaspiro[2.3]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWAVYEZDXWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741634 | |
| Record name | 4-Oxaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13357-56-7 | |
| Record name | 4-Oxaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the 4 Oxaspiro 2.3 Hexane Core and Derivatives
Cyclopropanation Reactions for Spiro[2.3]hexane Scaffold Construction
The formation of the three-membered cyclopropane (B1198618) ring is a cornerstone in the synthesis of spiro[2.3]hexane systems. Various cyclopropanation methods have been adapted and optimized for the specific challenge of constructing this strained spirocyclic junction.
Modified Simmons-Smith Protocols for 2-Methyleneoxetane Cyclopropanation
The Simmons-Smith reaction, a classic method for cyclopropane synthesis, has been effectively applied to the preparation of 4-oxaspiro[2.3]hexanes. wikipedia.orgnih.gov This cheletropic reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring stereospecifically. wikipedia.org For the synthesis of 4-oxaspiro[2.3]hexanes, 2-methyleneoxetanes serve as the alkene precursors. acs.org
A significant modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂) and has proven particularly effective for the cyclopropanation of 2-methyleneoxetanes. wikipedia.orgacs.orgmdpi.com This method is often preferred for its reliability and good yields, especially with unfunctionalized alkenes. wikipedia.org Research has demonstrated that using a combination of ZnEt₂ and CH₂Cl₂ can lead to good yields of the spirocyclic products, provided the reaction temperature is maintained at or below 0 °C to prevent decomposition. acs.org The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) intermediate, which then delivers the methylene (B1212753) group to the exocyclic double bond of the oxetane (B1205548). wikipedia.org
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2-Methyleneoxetane | ZnEt₂, CH₂Cl₂ | ≤ 0 °C | 4-Oxaspiro[2.3]hexane | Good | acs.org |
| Substituted 2-Methyleneoxetanes | ZnEt₂, CH₂I₂ | 1,2-dichloroethane | Substituted 4-Oxaspiro[2.3]hexanes | High | wikipedia.orgmdpi.com |
Carbenoid Additions to Exocyclic Olefins of Oxetanes
Carbenoid additions represent a versatile strategy for the construction of the cyclopropane ring in this compound systems. These reactions involve the addition of a carbene or a carbenoid species to the exocyclic double bond of a 2-methyleneoxetane.
One notable example involves the use of dichlorocarbene (B158193) (:CCl₂), which can be generated from chloroform (B151607) under phase-transfer conditions, for the cyclopropanation of alkylidene oxetanes. rsc.orgnih.gov This approach leads to the formation of gem-dichlorinated 4-oxaspiro[2.3]hexanes. rsc.org Another method utilizes the Ruppert-Prakash reagent (TMSCF₃) and sodium iodide to generate a difluorocarbene equivalent for the synthesis of gem-difluorinated analogs. rsc.org These halogenated spirocycles can serve as precursors for further synthetic transformations.
The reaction of diazo compounds with diketene (B1670635), catalyzed by transition metals, also provides access to functionalized 4-oxaspiro[2.3]hexanes. nih.govpsu.edu In this process, the diazo compound decomposes to form a metal carbene, which then adds to the exocyclic double bond of the diketene, forming the spirocyclic β-lactone structure. psu.edu
| Alkene Precursor | Carbene/Carbenoid Source | Product | Reference |
| Alkylidene oxetane | Chloroform (phase transfer) | gem-dichloro-4-oxaspiro[2.3]hexane | rsc.orgnih.gov |
| Alkylidene oxetane | TMSCF₃, NaI | gem-difluoro-4-oxaspiro[2.3]hexane | rsc.org |
| Diketene | Diazo compound (metal-catalyzed) | Functionalized this compound-5-one | nih.govpsu.edu |
Catalytic [1+2] Cycloaddition Strategies with Diazo Compounds and Unsaturated Precursors
Catalytic [1+2] cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclopropanes. These reactions typically involve the reaction of a diazo compound, which serves as a carbene precursor, with an alkene in the presence of a transition metal catalyst.
For the synthesis of this compound derivatives, this strategy has been employed using diketene as the unsaturated precursor. nih.govpsu.edu The reaction of ethyl diazoacetate with diketene, catalyzed by rhodium(II) acetate, yields a mixture of the corresponding spiro-β-lactone and rearranged furanone products. psu.edu The formation of the this compound core is a key intermediate step. Similarly, the reaction of diazoacetophenone (B1606541) with diketene under metal catalysis produces a diastereoisomeric mixture of 5-oxo-4-oxaspiro[2.3]hexanes. psu.edu
More recent developments have focused on photocatalytic methods. For instance, visible-light-mediated cyclopropanation of arenes with carbenes can lead to norcaradienes, demonstrating the potential of light-induced strategies. researchgate.net A photocatalyzed dual strain release of [1.1.1]propellane with diazo compounds has been shown to produce substituted 1-oxaspiro[2.3]hexane derivatives after subsequent epoxidation. acs.org
| Unsaturated Precursor | Diazo Compound | Catalyst | Product | Reference |
| Diketene | Ethyl diazoacetate | Rhodium(II) acetate | Ethyl 5-oxo-4-oxaspiro[2.3]hexane-1-carboxylate | psu.edu |
| Diketene | Diazoacetophenone | Metal catalyst | 1-Benzoyl-4-oxaspiro[2.3]hexan-5-one | psu.edu |
| [1.1.1]Propellane derivative | Ethyl diazoacetate | [Rh(OAc)₂]₂ (for subsequent cyclopropanation) | Substituted spiro[2.3]hexane | acs.org |
Corey-Chaykovsky Cyclopropanation in Spiro[2.3]hexane Synthesis
The Corey-Chaykovsky reaction provides a valuable alternative for cyclopropanation, particularly for the synthesis of spiro[2.3]hexane derivatives from α,β-unsaturated esters. sci-hub.sethieme-connect.com This reaction utilizes a sulfur ylide, typically generated from trimethylsulfoxonium (B8643921) iodide and a base, to transfer a methylene group to an electron-deficient alkene. wikipedia.org
In the synthesis of 5-azaspiro[2.3]hexane derivatives, a key step involves the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ester derived from an azetidinone precursor. sci-hub.sethieme-connect.com While the yield of this specific step can be moderate due to competing side reactions like polymerization, the method has proven to be scalable, allowing for the preparation of the spirocyclic intermediate on a gram scale. sci-hub.se The resulting spirocycle can then be further elaborated to access a variety of functionalized derivatives. sci-hub.sethieme-connect.com
| Substrate | Ylide Reagent | Base | Product | Yield | Reference |
| α,β-Unsaturated ester of azetidinone | Trimethylsulfoxonium iodide | KOt-Bu | 5-Azaspiro[2.3]hexane derivative | 27% | sci-hub.sethieme-connect.com |
Ring-Forming Strategies Involving Oxygen Heterocycles
The construction of the oxetane ring is another critical aspect of synthesizing the this compound scaffold. Intramolecular cyclization approaches are commonly employed to form this four-membered oxygen-containing heterocycle.
Intramolecular Cyclization Approaches to Oxetane Moieties
The formation of the oxetane ring in the context of spirocyclic systems often relies on intramolecular C-O bond formation. acs.org These reactions typically involve acyclic precursors containing a suitably positioned leaving group and a hydroxyl group. The Williamson ether synthesis is a classic example of this type of transformation. acs.org
For instance, the synthesis of substituted oxetanes can be achieved from 1,3-diols. acs.org Selective functionalization of one hydroxyl group to a good leaving group, followed by base-induced intramolecular displacement by the remaining hydroxyl group, leads to the formation of the oxetane ring. While direct examples for the synthesis of the this compound core via this method are less common in the provided context, the general principle is a fundamental strategy in oxetane synthesis. acs.org More complex, multi-step sequences that ultimately lead to the formation of the oxetane ring within a spirocyclic framework have been reported, such as the double recyclization of an oxetane ring to form a bicyclic system. nuph.edu.ua
| Precursor Type | Key Transformation | Resulting Moiety | General Applicability | Reference |
| Functionalized 1,3-diols | Intramolecular Williamson ether synthesis | Substituted oxetane | Broadly applicable in oxetane synthesis | acs.org |
| γ-Bromohomoallylic alcohols | Intramolecular O-vinylation | 2-Methyleneoxetane | Precursor for cyclopropanation | organic-chemistry.org |
Intermolecular Cycloadditions for Spiro[2.3]hexane Formation (e.g., Paternò–Büchi Reactions)
The Paternò-Büchi reaction, a cornerstone of photochemical [2+2] cycloadditions, provides a direct pathway to oxetane-containing structures. mdpi.combeilstein-journals.org This reaction involves the photo-excitation of a carbonyl compound, which then reacts with an alkene to form the four-membered oxetane ring. mdpi.com While the Paternò-Büchi reaction is a fundamental method for oxetane synthesis, its application to form the this compound system has been observed, albeit sometimes in low yields, from the photochemical reaction between carbonyl compounds and olefins. nih.gov
Recent advancements have focused on enhancing the efficiency and scope of these cycloadditions. For instance, the use of microflow photoreactors has been shown to significantly improve yields and energy efficiency in Paternò-Büchi reactions. acs.org In one example, the reaction of benzophenone (B1666685) and prenyl alcohol in a microflow system yielded the corresponding oxetane in excellent yields of 84% to 91%. acs.org The development of small-molecule-catalyzed formal [2+2] methods also presents a compelling alternative, particularly for achieving enantioselectivity. acs.org
The intermolecular [2+2] photocycloaddition of olefins with various heterocycles, mediated by visible light, has been successfully employed to construct complex spirocyclic cores. rsc.org This approach has been particularly effective in the synthesis of diverse, sp3-rich spirocycles, which are significant in drug discovery. rsc.org
Direct Spiroannulations Utilizing Oxetane Precursors
A direct and efficient method for constructing the this compound skeleton involves the cyclopropanation of 2-methyleneoxetanes. acs.org This strategy leverages a pre-existing oxetane ring and introduces the spiro-fused cyclopropane. The Simmons-Smith reaction, particularly the modification by Furukawa using diethylzinc (ZnEt2) and diiodomethane (CH2I2), has proven effective for this transformation, affording good yields of the spirocyclic products. acs.org A critical parameter for success is maintaining the reaction temperature at or below 0 °C to prevent decomposition. acs.org
These resulting 4-oxaspiro[2.3]hexanes are not merely synthetic curiosities; they are reactive intermediates that can undergo further transformations. For example, treatment with Lewis acids like boron trifluoride etherate (BF3·OEt2) can induce rearrangements to form cyclobutanones, tetrahydrofurans, or cyclopentanones, depending on the substitution pattern of the oxetane ring. acs.org
Another approach involves the Corey-Chaykovsky cyclopropanation using a trimethylsulfoxonium-derived ylide on an oxetane precursor, which provides a pathway to spirocyclic 5-oxaspiro[2.3]hexane-1-carboxylates. chemrxiv.org
| Precursor | Reagent | Product | Yield | Ref |
| 2-Methyleneoxetanes | ZnEt₂, CH₂I₂ | This compound derivatives | Good | acs.org |
| Oxetane-containing acrylate | Trimethylsulfoxonium-derived ylide | 5-Oxaspiro[2.3]hexane-1-carboxylate | - | chemrxiv.org |
Transition Metal-Catalyzed and Mediated Syntheses
Transition metals play a pivotal role in modern organic synthesis, and their application in constructing the this compound framework is a growing area of research.
The epoxidation of cyclobutenes is a key strategy for accessing the oxirane ring, which can be a precursor to the this compound system. Hydroxyl-directed epoxidation of a cyclobutene (B1205218) derivative using meta-chloroperoxybenzoic acid (m-CPBA) has been shown to produce a single epoxide diastereomer, which is a 1-oxaspiro[2.3]hexane. nih.gov While this example illustrates the formation of an isomer, the principle of transition metal-mediated epoxidation is broadly applicable. Transition metal complexes, including those of rhodium, can mediate C-C bond cleavage in cyclobutanols, providing access to versatile organometallic intermediates for further functionalization. nih.gov
Cobalt(I) catalysts have recently emerged as powerful tools for cycloaddition reactions. osu.edu A novel cobalt(I)-catalyzed enantioselective [2+2] cycloaddition between alkylidenecyclopropanes (ACPs) and alkynes has been developed, yielding the uncommon spiro[2.3]hex-4-ene motif in yields up to 80% and with high enantioselectivity (up to 96% ee). osu.edu This reaction proceeds under ambient conditions and is notable as it involves a trisubstituted, electron-rich alkene (the ACP) reacting with an unactivated alkyne. osu.edu The choice of ligand is crucial for the reaction's success, with specific ligands leading to higher yields and enantioselectivities. osu.edu
Table: Ligand Screening for Co(I)-Catalyzed [2+2] Cycloaddition Data sourced from a study on Co(I)-catalyzed cycloadditions. osu.edu
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (rac)-L2 | 80 | - |
Palladium catalysis is a versatile tool for constructing complex molecular architectures, including spirocycles. diva-portal.orgmdpi.com Palladium-catalyzed cross-coupling reactions can be employed to form the key carbon-carbon bonds necessary for the spiro[2.3]hexane framework. For instance, a palladium-catalyzed Heck-type cascade reaction involving aryl halides and N-tosylhydrazones has been explored for the synthesis of spiro compounds. researchgate.net
A novel palladium-catalyzed [4+1] spiroannulation has been developed through a C(sp3)-H activation/naphthol dearomatization strategy, enabling the rapid assembly of a new class of spirocyclic molecules. nih.gov Although not directly forming the this compound system, this methodology highlights the potential of palladium catalysis in spirocycle synthesis. Furthermore, palladium(0)-catalyzed Mizoroki-Heck spirocyclization has been successfully applied to synthesize spirooxindoles with high regio- and stereoselectivity. diva-portal.org
Photochemical Routes to this compound Frameworks
Photochemical reactions offer unique pathways for the synthesis of strained ring systems. The this compound ring system has been isolated, albeit in low yields, from the photochemical reaction between carbonyl compounds and olefins. nih.gov A photoinduced spiro[2.3]hexane synthesis via a [2+2] cycloaddition of alkenes under visible light has also been demonstrated for related spiro scaffolds. vulcanchem.com
A significant photochemical approach involves the intramolecular Paternò-Büchi reaction. In a synthesis targeting merrilactone A, irradiation of a ketone precursor led to a [2+2] photocycloaddition, forming a tetracyclic oxetane in 93% yield. nih.gov This reaction established three new stereocenters and created the oxa[3.3.3]propellane motif. nih.gov The efficiency and stereocontrol of such photochemical cycloadditions make them a powerful tool for constructing complex molecules containing the oxetane ring, a key component of the this compound system.
Cascade and Rearrangement-Based Synthetic Strategies
Cascade reactions and molecular rearrangements represent powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors in a single operation. These strategies are particularly well-suited for the synthesis of strained ring systems like this compound.
A significant advancement in the synthesis of spiro[2.3]hexane skeletons involves an organocatalytic cascade reaction starting from methylenecyclopropanes and α,β-unsaturated aldehydes. nih.gov This process is initiated by a Michael addition, followed by a ring expansion of the methylenecyclopropane (B1220202) unit and a final nucleophilic attack by an enamine intermediate to construct the spirocyclic system. nih.gov The success of this methodology is heavily reliant on the use of an electron-deficient difluoro-substituted secondary amine as a catalyst, which effectively controls the stereochemical outcome of the reaction. nih.gov This cascade approach provides a highly enantioselective route to strained spiro[2.3]hexanes. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Key Transformation Steps | Product Class | Ref |
| Methylenecyclopropane | α,β-Unsaturated aldehyde | Electron-deficient difluoro-substituted secondary amine | Michael addition, Ring expansion, Enamine cyclization | Spiro[2.3]hexane | nih.gov |
Oxaspiro[2.2]pentanes, which contain two fused three-membered rings (an epoxide and a cyclopropane), can serve as precursors to cyclobutanones through rearrangement reactions. thieme-connect.de These cyclobutanones are, in turn, valuable intermediates for the synthesis of this compound derivatives. The rearrangement is typically acid-mediated, where the cleavage of a C-O bond in the epoxide is followed by a rearrangement of the cyclopropane ring to form the more stable four-membered cyclobutanone (B123998). nih.gov For instance, treatment of oxaspiro[2.2]pentane with catalytic lithium iodide can induce this rearrangement to furnish a cyclobutanone. nih.gov This transformation is a key step in the synthesis of carbocyclic analogues of the antibiotic and antiviral natural product, oxetanocin. nih.gov
An isolated but noteworthy method for the synthesis of the this compound ring system involves the fragmentation of a benzylidene acetal (B89532). nih.gov While not a widely applied strategy, it demonstrates a unique disconnection approach to this spirocycle. In a broader context, benzylidene acetal fragmentation, often initiated by radical means, is a known method for generating other types of sugar derivatives, such as 6-deoxy sugars from mannosyl glycosyl donors. nih.gov This suggests that under specific conditions, the fragmentation can be directed towards the formation of the strained spirocyclic ether system of this compound. nih.gov
Stereoselective Approaches to this compound Derivatives
Controlling the three-dimensional arrangement of atoms is a central theme in modern organic synthesis. For this compound and its derivatives, which can possess multiple stereocenters, the development of stereoselective methods is crucial for accessing enantiomerically pure compounds for various applications.
Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, and it has been successfully applied to the construction of spiro[2.3]hexanes. frontiersin.org As mentioned previously, the Michael addition/ring expansion/cyclization cascade can be rendered highly enantioselective through the use of a chiral organocatalyst. nih.gov Specifically, an electron-deficient difluoro-substituted secondary amine catalyst has proven effective in controlling the enantioselectivity of the reaction between methylenecyclopropanes and α,β-unsaturated aldehydes, leading to highly enantioenriched spiro[2.3]hexane products. nih.gov This type of catalysis allows for the efficient creation of chiral spirocycles with high levels of stereocontrol. frontiersin.org
Another approach involves the enantioselective synthesis of 1-oxaspiro[2.3]hexanes through the reaction of configurably stable α-lithiated oxiranes with 3-substituted cyclobutanones. researchgate.net This method yields enantiomerically enriched cyclobutanol (B46151) adducts, which then undergo a base-mediated Payne rearrangement to form the desired 1-oxaspiro[2.3]hexanes with high enantiomeric ratios. researchgate.netrsc.org
| Catalytic System | Reactants | Reaction Type | Key Feature | Ref |
| Chiral difluoro-substituted secondary amine | Methylenecyclopropanes, α,β-Unsaturated aldehydes | Cascade (Michael addition/Ring expansion/Cyclization) | High enantioselectivity | nih.gov |
| Chiral phosphoric acid | Alkenylcyclobutanols | Enantioselective rearrangement | Opening of a bromonium ion | rsc.org |
| α-Lithiated oxiranes (chiral) | 3-Substituted cyclobutanones | Nucleophilic addition/Payne rearrangement | High enantiomeric enrichment | researchgate.net |
In addition to enantioselectivity, controlling the relative stereochemistry between different stereocenters (diastereoselectivity) is also critical. In the synthesis of spiro[2.3]hexanes, diastereoselectivity can be influenced by the nature of the reactants and the reaction conditions. For example, in the synthesis of spiro[2.3]hexanes from methylenecyclopropane and cyanoalkenes catalyzed by a tin-ate complex, the diastereoselectivity of the product can be controlled. acs.org Similarly, in palladium-catalyzed spirocyclization reactions to form 1-oxaspiro[2.3]hexanes, the choice of the chiral catalytic system can influence the stereoselectivity. researchgate.net The steric bulk of the palladium(II) complex often dictates that it approaches from the less hindered exo face, leading to the consistent formation of the cis-isomer of the cyclobutane (B1203170) ring. researchgate.net
Reactivity Patterns and Mechanistic Insights of 4 Oxaspiro 2.3 Hexane Systems
Ring-Opening Transformations
The significant strain within the 4-oxaspiro[2.3]hexane framework makes it susceptible to various ring-opening reactions, providing pathways to functionalized cyclobutane (B1203170) and cyclopentane (B165970) derivatives.
Lewis Acid-Promoted Rearrangements to Cyclopentanone (B42830) Products
The presence of a Lewis acid catalyst readily promotes the rearrangement of this compound systems to yield cyclopentanone derivatives. nih.govrsc.org This transformation is driven by the relief of ring strain and the formation of a more stable five-membered ring. nih.gov The reaction proceeds through the formation of a carbocationic intermediate, which is stabilized by the presence of substituent groups. nih.govacs.org For instance, treatment of 4-oxaspiro[2.3]hexanes with boron trifluoride etherate (BF₃·OEt₂) can lead to the formation of cyclopentanones. acs.org The specific pathway and product distribution can be influenced by the substitution pattern on the oxetane (B1205548) ring. acs.org
A variety of Lewis acids have been employed to effect this rearrangement. Scandium triflate has been shown to be a particularly effective catalyst for the rearrangement of related 1-oxaspiro[2.3]hexane systems, providing complete conversion and high yields of the corresponding cyclopentanone. nih.gov Similarly, lithium bromide in the presence of hexamethylphosphoramide (B148902) (HMPA) has been used to promote the ring expansion of a 1-oxaspiro[2.3]hexane to a cyclopentanone, a key step in the synthesis of gibberellin. ugent.be This reaction is proposed to proceed through the initial opening of the epoxide by the bromide ion, followed by a skeletal rearrangement. ugent.be
Nucleophilic Additions to Strained Carbon-Oxygen Bonds
The strained C-O bonds of the oxetane ring in this compound are susceptible to nucleophilic attack. nih.gov This reactivity provides a route to substituted cyclobutane derivatives. nih.gov Unlike Lewis acid-promoted rearrangements that favor cyclopentanone formation, nucleophilic additions can selectively target the oxetane ring. nih.gov The regioselectivity of the nucleophilic attack can be influenced by the electronic nature of the substituents on the spirocyclic system. For example, in related 1-oxaspiro[2.3]hexane systems, the presence of an electron-withdrawing group can favor nucleophilic addition to furnish substituted cyclobutanes by destabilizing the carbocation required for rearrangement. nih.gov
Acid-Mediated Cleavage of Ether Bonds
Strong acids can facilitate the cleavage of the ether bond within the oxetane ring of this compound. masterorganicchemistry.com This process typically begins with the protonation of the oxygen atom, which makes it a better leaving group. masterorganicchemistry.com Following protonation, a nucleophile, often the conjugate base of the acid used, attacks one of the adjacent carbon atoms, leading to the opening of the ring. masterorganicchemistry.com In the context of cyclic ethers like the oxetane in this compound, this intramolecular cleavage results in the formation of a functionalized cyclobutane. For instance, treatment of tetrahydrofuran (B95107) (a five-membered cyclic ether) with a strong acid like hydroiodic acid (HI) leads to ring opening via an Sɴ2 mechanism. masterorganicchemistry.com A similar principle applies to the more strained oxetane ring of this compound.
Ring Expansion and Isomerization Pathways
The inherent strain in the this compound system also drives various ring expansion and isomerization reactions, leading to the formation of larger and often more stable carbocyclic and heterocyclic structures.
Strain-Driven Ring Expansion to Cyclopentanones
The conversion of this compound to cyclopentanones is a prominent example of a strain-driven ring expansion. nih.govrsc.org This rearrangement is thermodynamically favorable due to the release of significant ring strain associated with both the cyclopropane (B1198618) and oxetane rings. nih.gov The reaction is typically catalyzed by Lewis acids and proceeds through a carbocationic intermediate. nih.govacs.org The stability of this intermediate, often influenced by substituents on the spirocycle, plays a crucial role in directing the reaction pathway. nih.gov For instance, alkyl or aryl groups that can stabilize the forming carbocation facilitate this ring expansion. nih.gov
| Catalyst | Substrate | Product | Yield (%) | Reference |
| BF₃·OEt₂ | Substituted 4-oxaspiro[2.3]hexanes | Cyclopentanones | Varies | acs.org |
| Scandium triflate | 1-Oxaspiro[2.3]hexane derivative | Cyclopentanone derivative | High | nih.gov |
| LiBr/HMPA | 1-Oxaspiro[2.3]hexane derivative | Cyclopentanone derivative | 65 | ugent.be |
Rearrangements to Furanone and Pyranone Derivatives
Under certain conditions, this compound derivatives can undergo rearrangement to form furanone and pyranone structures. psu.edu The thermal or metal-catalyzed reactions of related 5-oxo-4-oxaspiro[2.3]hexanes (cyclopropanespiro-β-lactones) have been shown to yield furanone derivatives. psu.edu It is suggested that these rearrangements may proceed through the initially formed spiro-β-lactones. psu.edu The formation of these heterocyclic systems is not always a simple thermal process and can be dependent on the presence of a metal catalyst. psu.edu For example, the pyrolysis of some spiro-β-lactone derivatives of fluorene (B118485) resulted in the formation of furanones. psu.edu In one unexpected case, a dimeric pyranone was formed from the pyrolysis of a specific 4b derivative. psu.edu The oxidative rearrangement of furylcarbinols to pyranones, known as the Achmatowicz rearrangement, is a related transformation that highlights the utility of furan (B31954) derivatives in the synthesis of pyranone-containing structures. gla.ac.uk
| Reactant | Conditions | Product(s) | Reference |
| Diazoacetophenone (B1606541) and diketene (B1670635) | Metal catalysis | Diastereoisomeric 5-oxo-4-oxaspiro[2.3]hexanes | psu.edu |
| Ethyl diazoacetate and diketene | Metal catalysis | Spirolactone and furanones | psu.edu |
| Spiro-β-lactone 12a (fluorene derivative) | Pyrolysis | Furanones 21a and 22a | psu.edu |
| Spiro-β-lactone 12f | Pyrolysis | Furanone 21f | psu.edu |
Isomerization and Fragmentation Reactions
The strained ring system of this compound and its derivatives makes them susceptible to various isomerization and fragmentation reactions, often triggered by thermal, photochemical, or catalytic conditions. These reactions typically proceed with the aim of releasing the inherent ring strain of the cyclopropane and oxetane moieties.
Lewis acid-catalyzed rearrangements are a prominent class of isomerization for these systems. For instance, treatment of substituted 4-oxaspiro[2.3]hexanes with boron trifluoride etherate (BF₃·Et₂O) leads to a variety of rearranged products. researchgate.net The specific outcome is highly dependent on the substitution pattern of the starting material, yielding products such as cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans. researchgate.net This reactivity highlights the utility of oxaspirohexanes as intermediates for accessing different cyclic and heterocyclic frameworks. nih.gov The first synthesis of the this compound ring system involved the cycloaddition of cyclopropanone (B1606653) and ketene (B1206846), though this was limited by the accessibility of the required cyclopropanones. nih.gov
Thermal reactions of related 5-oxo-4-oxaspiro[2.3]hexane systems, also known as cyclopropanespiro-β-lactones, result in diverse products including furans, 1,4-dicarbonyl compounds, and pyranones, depending on the specific substituents on the cyclopropane ring. psu.edu
The fragmentation of oxaspiro[2.3]hexane derivatives has been studied, particularly using mass spectrometry. Under electron ionization (EI), oxa-spiro-alkanes generally show noticeable molecular ion peaks. aip.org The fragmentation patterns are characteristic and can be diagnostic for the structure. For example, the EI-MS of 2,2-dimethyl-1-oxaspiro[2.5]octane, a related spiro-ether, is dominated by a peak corresponding to the cyclohexanone (B45756) radical cation, formed by the loss of isobutylene. aip.org In the case of phosphonate-substituted 5-oxo-4-oxaspiro[2.3]hexanes, fragmentation pathways under negative ion mass spectrometry have been investigated, with deprotonated molecules often showing elimination of small molecules like ethanol (B145695) or benzyl (B1604629) alcohol to produce isocyanato-alkylphosphonate anions. researchgate.net These anions can undergo further fragmentation, providing detailed structural information. researchgate.net
Table 1: Products of Lewis Acid-Catalyzed Isomerization of this compound Derivatives This table is generated based on research findings. researchgate.net
| Starting Material Substituents | Catalyst | Major Product(s) |
|---|---|---|
| Unsubstituted | BF₃·Et₂O | Cyclopentanone |
| Substituted | BF₃·Et₂O | Cyclobutanones, 4-Methylenetetrahydrofurans |
Electrophilic and Nucleophilic Substitution Reactions on Spiro[2.3]hexane Scaffolds
The reactivity of spiro[2.3]hexane scaffolds, including the 4-oxa variant, is significantly influenced by the strained rings and the presence of functional groups. Both electrophilic and nucleophilic substitution reactions have been explored, primarily on derivatives rather than the parent hydrocarbon.
Nucleophilic Substitution: Nucleophilic attack is a common reaction pathway for functionalized spiro[2.3]hexane derivatives. For example, the bromine atom in 4-(bromomethyl)spiro[2.3]hexane can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to generate a range of new derivatives. smolecule.com Similarly, the sulfonyl chloride group in spiro[2.3]hexan-5-ylmethanesulfonyl chloride is highly reactive towards nucleophiles, reacting with amines to form sulfonamides. vulcanchem.com In the case of the isomeric 1-oxaspiro[2.3]hexane system, which contains an epoxide, nucleophilic addition occurs preferentially at the more hindered epoxide carbon-oxygen bond. nih.gov This regioselectivity is a key feature of the reactivity of these strained spiro-epoxides. Ring-opening reactions of 1-oxaspiro[2.3]hexane derivatives with nucleophiles provide a convenient route to hydroxy-substituted cyclobutanes, which are valuable motifs in medicinal chemistry. nih.gov
Electrophilic Substitution: Electrophilic reactions on the spiro[2.3]hexane core itself are less common, but electrophilic substitution on attached functional groups or aromatic rings is well-documented. A notable example is the double intramolecular electrophilic aromatic substitution (EAS) used to synthesize spirobifluorene analogues. nih.gov This reaction involves treating a bis-aryl methanone (B1245722) precursor with a strong acid like methanesulfonic acid, which protonates the carbonyl group, enhancing its electrophilicity and triggering cyclization onto the aromatic rings. nih.gov While this example involves a larger spiro system, the principles can be extended to other scaffolds where appropriate precursors are available. Theoretical tools, such as the Fukui dual function descriptor, have been employed to predict the feasibility and regioselectivity of such intramolecular electrophilic substitutions. nih.gov
Mechanistic Elucidation of Reaction Pathways: Concerted vs. Stepwise Processes
Understanding whether a reaction proceeds through a single, coordinated transition state (concerted) or through a series of steps involving one or more intermediates (stepwise) is fundamental to elucidating its mechanism. psiberg.comnumberanalytics.comquora.com Concerted reactions occur in a single step, are often stereospecific, and have one transition state. numberanalytics.comtaylorandfrancis.com Stepwise reactions involve intermediates and have a transition state for each step. psiberg.com
In the context of spiro[2.3]hexane systems, the distinction between these pathways is crucial for predicting reaction outcomes. The Lewis acid-promoted rearrangement of spiro-epoxides like 1-oxaspiro[2.3]hexane to cyclopentanones is a key example. nih.gov This rearrangement proceeds via a highly stabilized cyclopropylcarbinyl cation intermediate, which is a hallmark of a stepwise process. nih.gov However, detailed mechanistic studies on related systems have suggested the possibility of a concerted, albeit highly asynchronous, ring-opening of the epoxide. nih.gov An asynchronous concerted process is one where bond-making and bond-breaking events are not synchronized, approaching the character of a stepwise reaction. nih.gov
The boundary between concerted and stepwise mechanisms can be blurred. In some cases, a reaction may proceed through a pathway that has the energetic characteristics of a stepwise mechanism but behaves kinetically like a concerted one, a phenomenon attributed to reaction dynamics. nih.gov Computational studies are increasingly used to probe these reaction pathways, comparing the energies of transition states and intermediates to determine the most likely mechanism. oregonstate.edu For the rearrangement of 1-oxaspiro[2.3]hexanes, while a stepwise process via a carbocation is often depicted for its explanatory power, a concerted asynchronous pathway cannot be ruled out, especially depending on the specific substrate and reaction conditions. nih.gov
Radical-Mediated Reactivity of Oxaspiro[2.3]hexane Derivatives
Radical reactions provide a powerful and alternative avenue for the functionalization and synthesis of spiro[2.3]hexane systems. Recent research has demonstrated the synthesis of a novel 1,5-dioxaspiro[2.3]hexane core through a sophisticated radical-mediated pathway. researchgate.netresearchgate.netrsc.org This method utilizes a lithium amide to induce a single-electron transfer (SET) to a ketone (e.g., benzophenone), generating a nitrogen-centered radical and a ketyl radical anion. researchgate.netresearchgate.net
This radical pair then acts synergistically. researchgate.net The potent nitrogen-centered radical selectively abstracts a hydrogen atom from the β-position of 3-iodooxetane. rsc.org This selectivity is noteworthy and is rationalized by the deactivation of the α-hydrogens through complexation of the oxetane oxygen with lithium cations. rsc.org The resulting oxetane-based radical then undergoes an exergonic radical-radical coupling with the ketyl radical anion to form the C-C bond, ultimately yielding the 1,5-dioxaspiro[2.3]hexane product. researchgate.netrsc.org In-depth mechanistic investigations, including cyclic voltammetry and computational studies, have been performed to support this proposed single-electron synthetic strategy. researchgate.net
Other radical-mediated reactions have also been proposed for functionalizing spiro[2.3]hexane scaffolds. For example, radical-mediated sulfonation of pre-existing spiro[2.3]hexane derivatives has been suggested as a potential route for direct functionalization. vulcanchem.com
Table 2: Key Steps in the Radical-Mediated Synthesis of 1,5-Dioxaspiro[2.3]hexanes This table outlines the mechanism based on published research. researchgate.netrsc.org
| Step | Process | Key Species Involved |
|---|---|---|
| 1. Initiation | Single-Electron Transfer (SET) | Lithium amide, Ketone (e.g., Benzophenone) |
| 2. Radical Generation | Formation of a radical pair | N-centered radical, Ketyl radical anion |
| 3. H-Abstraction | Selective β-hydrogen abstraction | N-centered radical, 3-Iodooxetane |
| 4. Coupling | Exergonic radical-radical coupling | Oxetane radical, Ketyl radical anion |
| 5. Product Formation | Cyclization | 1,5-Dioxaspiro[2.3]hexane derivative |
Advanced Structural Characterization and Stereochemical Attributes
X-ray Crystallographic Analysis of 4-Oxaspiro[2.3]hexane Derivatives
Structural analyses of 1,5-disubstituted spiro[2.3]hexane derivatives, for instance, have been successfully performed using single-crystal X-ray diffraction. sci-hub.seresearchgate.net These studies confirm the connectivity and relative stereochemistry of substituents, which is crucial when synthesizing specific diastereomers. sci-hub.se For example, the structures of different diastereomers of 1,5-diaminospiro[2.3]hexane derivatives have been unambiguously determined, providing insight into their potential application as peptidomimetics. sci-hub.seepa.govresearchgate.net Similarly, the structure of novel 1,5-dioxaspiro[2.3]hexane motifs has been confirmed through this method. d-nb.info
The data obtained from X-ray analysis serves as the foundation for further computational studies, such as Exit Vector Plot (EVP) analysis, which helps in understanding the spatial arrangement of functional groups attached to the scaffold. sci-hub.seacs.orgenamine.net
Table 1: Representative X-ray Crystallography Data for a Spiro[2.3]hexane Derivative (Note: This table is illustrative, based on typical data from crystallographic studies of related compounds.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.55 |
| c (Å) | 15.60 |
| β (°) | 98.5 |
| C-C (cyclopropane) bond length (Å) | ~1.51 |
| C-C (cyclobutane) bond length (Å) | ~1.55 |
| C-O (oxetane) bond length (Å) | ~1.45 |
Spectroscopic Techniques for Structural Elucidation of Spirocyclic Systems
While X-ray crystallography provides solid-state structure, spectroscopic techniques are essential for confirming structures in solution and for routine characterization. numberanalytics.comjchps.com The primary methods used for spirocyclic systems like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). numberanalytics.comresearchgate.net
NMR Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for determining the connectivity and stereochemistry of organic molecules. numberanalytics.comjchps.com For spiro[2.3]hexane derivatives, the complex splitting patterns and chemical shifts of the protons in the cyclopropane (B1198618) and oxetane (B1205548) rings provide a wealth of structural information. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to establish the complete bonding framework. bibliotekanauki.pl The relative stereochemistry of diastereomers can often be assigned based on through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. clockss.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. jchps.combibliotekanauki.pl In this compound, the key feature would be the C-O-C stretching frequency of the ether in the oxetane ring. For derivatives, other characteristic peaks, such as the carbonyl (C=O) stretch in ketones or the N-H stretch in amides, are readily identified. clockss.org
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural clues. jchps.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition of a newly synthesized compound. clockss.org
Structural analysis of (aza)spiro[2.3]hexane derivatives often combines these techniques, with NMR and X-ray crystallography providing the most definitive structural information. thieme-connect.com
Conformational Analysis and Molecular Rigidity of the Spiro[2.3]hexane Motif
The spiro[2.3]hexane scaffold is characterized by significant ring strain and molecular rigidity. epa.gov The fusion of a three-membered ring and a four-membered ring creates a conformationally restricted system. The cyclobutane (B1203170) portion of the scaffold is not planar and adopts a puckered conformation to relieve some torsional strain. This inherent rigidity is a key feature that makes these scaffolds valuable in medicinal chemistry, as they hold appended functional groups in well-defined spatial orientations. sci-hub.se
The conformations observed in the crystalline state for different diastereomers of 1,5-diaminospiro[2.3]hexane derivatives have been studied. sci-hub.seepa.govresearchgate.net These studies suggest that different diastereomers can be used to mimic different secondary protein structures, such as β-turns and sheet-like structures, highlighting the conformational influence of the rigid scaffold. sci-hub.se
Exit Vector Plot (EVP) Analysis for Spatial Orientation of Functional Groups
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and compare the three-dimensional space occupied by molecular scaffolds. researchgate.net This analysis is particularly useful for assessing the potential of a novel scaffold, like spiro[2.3]hexane, to act as a bioisostere for more common ring systems. sci-hub.seacs.orgenamine.net
The method defines the positions of functional groups attached to the scaffold by "exit vectors." The relative spatial orientation of these vectors is described by four geometric parameters: the distance between the vectors (r) and three angles (θ, φ₁, and φ₂). researchgate.netresearchgate.net By plotting these parameters, one can map the chemical space covered by a scaffold and compare it to known pharmacophoric patterns, such as those of 1,3-disubstituted cyclopentanes or cyclohexanes. sci-hub.seresearchgate.net
EVP analysis of 1,5-disubstituted spiro[2.3]hexane derivatives has shown that they occupy a different 3D chemical space than their larger homologues, the spiro[3.3]heptanes. sci-hub.sethieme-connect.com Specifically, the spiro[2.3]hexane scaffold can act as an isosteric replacement for 1,3-disubstituted five- and six-membered rings. thieme-connect.com The analysis reveals that while the distance (r) between functional groups is similar to some spiro[3.3]heptanes, the relative orientation of the exit vectors (defined by angle θ) can vary significantly, offering a unique way to orient substituents in space. sci-hub.se
Table 2: Geometric Parameters from EVP Analysis for Spiro[2.3]hexane Derivatives (Source: Based on data from studies on 1,5-disubstituted (aza)spiro[2.3]hexane scaffolds sci-hub.seresearchgate.net)
| Compound Type | r (Å) | θ (°) | φ₁ (°) | φ₂ (°) |
|---|---|---|---|---|
| Diastereomer A (spiro[2.3]hexane) | 3.33 | 101 | 125 | 125 |
Investigation of Diastereomeric and Enantiomeric Purity in Spiro[2.3]hexane Synthesis
The synthesis of spiro[2.3]hexane derivatives often creates multiple stereocenters, leading to the possibility of various diastereomers and enantiomers. Controlling and verifying the stereochemical outcome is a critical aspect of their synthesis.
In many reported syntheses, the products are obtained as single, pure diastereomers, often separable by standard chromatography techniques like column chromatography. sci-hub.sethieme-connect.com For example, the synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes yielded single diastereomers whose relative stereochemistry was confirmed by X-ray analysis. sci-hub.seepa.govresearchgate.net In cases where diastereomeric mixtures are formed, chromatographic separation (e.g., flash chromatography or HPLC) is employed to isolate the individual isomers. clockss.orgacs.org
When enantioselective synthesis is performed, determining the enantiomeric purity, or enantiomeric excess (ee), is crucial. This is typically accomplished using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). acs.orgacs.org For instance, the enantiomeric excess of chiral oxetanes, precursors to spirocyclic systems, has been successfully determined using these methods, confirming that reactions can proceed with high fidelity and retention of enantiomeric purity. acs.org
Theoretical and Computational Investigations of 4 Oxaspiro 2.3 Hexane
Quantum Chemical Calculations of Electronic Structure and Strain Energy
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent strain of 4-oxaspiro[2.3]hexane. numberanalytics.com These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's wavefunction, from which properties like energy, geometry, and electronic distribution can be derived. northwestern.edu
Detailed Research Findings: The defining characteristic of small ring systems like this compound is the substantial ring strain arising from distorted bond angles and eclipsing interactions. nih.gov This strain is a key component of its electronic structure and a primary driver for its chemical reactivity. nih.govresearchgate.netresearchgate.net The release of this strain energy often dictates the outcome of its reactions, particularly in rearrangements. nih.gov
Quantum chemical methods, especially Density Functional Theory (DFT), are employed to quantify this strain. nrel.gov Calculations using functionals like M06-2X with basis sets such as def2-TZVP can provide accurate values for thermodynamic properties including enthalpy and Gibbs free energy. nrel.gov The strain energy can be estimated by comparing the calculated heat of formation with that of a strain-free acyclic analogue. While specific calculations for this compound are not widely published, the high reactivity observed in related spiro[2.3]hexane systems is attributed to high strain energy. researchgate.netresearchgate.net For instance, the rearrangement of 1-oxaspiro[2.3]hexanes is driven by the release of strain from both the epoxide and cyclopropane (B1198618) rings. nih.gov Similarly, the reactivity of this compound is governed by the combined strain of its oxetane (B1205548) and cyclopropane rings.
Table 1: Key Aspects of Quantum Chemical Calculations for Strain Energy and Electronic Structure
| Computational Aspect | Description | Relevance to this compound |
| Geometry Optimization | The process of finding the lowest energy arrangement of atoms. nrel.gov | Determines the most stable 3D structure, including bond lengths, bond angles, and the puckering of the oxetane ring. nrel.govacs.org |
| Frequency Calculation | Computes vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections. nrel.gov | Confirms structural stability and provides data for calculating thermodynamic properties like enthalpy and Gibbs free energy. nrel.gov |
| Strain Energy Calculation | Typically calculated using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved, to cancel out systematic errors in the computational method. | Quantifies the inherent instability of the ring system, which is a primary predictor of its reactivity in ring-opening and rearrangement reactions. nih.gov |
| Electronic Properties | Calculation of properties such as Mulliken charges, spin densities (for radical species), and molecular orbitals (HOMO/LUMO). nrel.gov | Provides insight into the charge distribution (e.g., the partial negative charge on the oxygen atom) and identifies sites susceptible to electrophilic or nucleophilic attack. nrel.gov |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has become an indispensable tool for investigating the complex mechanisms of organic reactions. sumitomo-chem.co.jp It offers a favorable balance between computational cost and accuracy, allowing for the exploration of potential energy surfaces, transition states, and reactive intermediates. sumitomo-chem.co.jporganic-chemistry.org
Detailed Research Findings: For this compound, DFT studies are crucial for understanding its characteristic rearrangement reactions. When treated with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), this compound can rearrange to form different products, including cyclobutanone (B123998), a tetrahydrofuran (B95107) derivative, and cyclopentanone (B42830). acs.org DFT calculations can elucidate the pathways leading to these products. acs.org The reaction is proposed to initiate with the coordination of the Lewis acid to the oxetane oxygen, followed by ring-opening to generate a carbocationic intermediate. acs.org
DFT calculations model the energetics of the subsequent steps, which can involve cyclopropane ring-opening and hydride shifts. acs.org By calculating the energies of the transition states and intermediates for each possible pathway, researchers can predict the most likely reaction outcome under specific conditions. organic-chemistry.org For example, DFT can explain the regioselectivity of ring-opening and the factors that favor one rearranged product over another. acs.orgorganic-chemistry.org Similar computational investigations on the related 1,5-dioxaspiro[2.3]hexane scaffold have been used to support proposed radical-based reaction mechanisms, highlighting the versatility of DFT in mechanistic analysis. researchgate.net
Table 2: Investigating Reaction Mechanisms of this compound with DFT
| Investigated Reaction | Role of DFT Calculations | Key Intermediates Studied |
| Lewis Acid-Promoted Rearrangement | Map the potential energy surface for the reaction. acs.org Calculate the relative energies of transition states and intermediates to determine the favored product (e.g., cyclobutanone vs. cyclopentanone). acs.org | Oxonium ion (Lewis acid coordinated to oxygen), primary and tertiary carbocations resulting from ring-opening. acs.org |
| Nucleophilic Ring-Opening | Predict the site of nucleophilic attack. In related oxaspiro[2.3]hexanes, nucleophilic addition often favors the more hindered C-O bond of the epoxide, a counterintuitive result that DFT can help explain. nih.gov | Transition states for nucleophilic attack at different carbon atoms of the oxetane ring. |
| Thermal Decomposition | Determine the activation barriers for potential pericyclic reactions or homolytic bond cleavage that might occur at high temperatures. | Diradical species, transition states for concerted pathways. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and stability. nih.gov By solving Newton's equations of motion for a system, MD simulations can explore the different shapes (conformations) a molecule can adopt and the transitions between them. nih.govnih.gov
Detailed Research Findings: While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-suited to investigate its dynamics. nih.gov An MD simulation would reveal the flexibility of the molecule, particularly the puckering motion of the four-membered oxetane ring and any coupled motions with the rigid cyclopropane ring. acs.orgresearchgate.net
Simulations performed at various temperatures can reveal the energy barriers between different conformers. nih.gov For this compound, this would involve sampling the different puckered states of the oxetane ring and assessing their relative populations and lifetimes. Understanding the conformational landscape is important because the reactivity of the molecule can depend on its 3D shape at the moment of reaction. The stability of the molecule over time in different environments (e.g., various solvents) can also be assessed by monitoring its structural integrity throughout the simulation. plos.org
Table 3: Hypothetical MD Simulation Protocol for this compound
| Simulation Parameter | Description | Potential Insights |
| Force Field | A set of parameters and equations used to describe the potential energy of the system (e.g., GROMOS, AMBER, OPLS). A custom parameterization may be needed for this unique spirocycle. | Accurately models the intramolecular forces governing the molecule's motion. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit (continuum) representation of the solvent environment. | Reveals the influence of solvent on conformational preference and stability. plos.org |
| Temperature and Pressure | Controlled simulation conditions (e.g., 300 K, 1 bar) using thermostats and barostats. | Allows for sampling of a canonical (NVT) or isothermal-isobaric (NPT) ensemble, mimicking experimental conditions. nih.gov |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. nih.gov | Longer simulations allow for the sampling of slower conformational changes and increase the statistical reliability of the results. plos.org |
| Analysis | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), dihedral angle analysis, potential of mean force (PMF). mdpi.com | Quantifies conformational stability, identifies flexible regions, maps the energy landscape of ring puckering, and determines barriers for conformational interconversion. plos.orgmdpi.com |
Computational Analysis of Molecular Interactions and Structural Features
Computational analysis provides a detailed, atom-level picture of the structural features of this compound and its potential interactions with other molecules. These studies rely on the optimized geometries obtained from quantum chemical calculations. nrel.govnih.gov
Detailed Research Findings: The structure of this compound is defined by its spirocyclic fusion. The cyclopropane ring is necessarily planar, while the oxetane ring is puckered. acs.org X-ray studies of substituted oxetanes show puckering angles around 16°. acs.org Computational methods can precisely calculate the bond lengths, bond angles, and dihedral angles that define this puckered conformation for the parent this compound.
Furthermore, these calculations reveal the nature of intramolecular interactions. For example, analysis of the calculated electron density (e.g., using Quantum Theory of Atoms in Molecules, QTAIM) can identify strain in specific bonds. The analysis of molecular orbitals and electrostatic potential can predict how this compound will interact with other chemical species. The oxygen atom, with its lone pairs and partial negative charge, is the clear site for interaction with electrophiles and Lewis acids, which is the first step in its characteristic rearrangement reactions. nih.gov
Table 4: Computationally Derived Structural Features of this compound
| Structural Feature | Computational Method | Significance |
| Bond Lengths & Angles | Geometry optimization (e.g., DFT, MP2). nrel.gov | Quantifies the deviation from ideal values (e.g., 109.5° for sp³ carbon), providing a direct measure of angle strain in the rings. acs.org |
| Ring Puckering Angle | Geometry optimization followed by dihedral angle analysis. | Defines the 3D shape of the oxetane ring, which influences the molecule's overall topology and steric profile. acs.org |
| Atomic Charges | Population analysis (e.g., Mulliken, NBO, Hirshfeld) on the calculated wavefunction. nrel.gov | Reveals the charge distribution, identifying the electrophilic carbon atoms and the nucleophilic oxygen atom. nrel.gov |
| Molecular Electrostatic Potential (MEP) | Calculated from the electron density. | Maps regions of positive and negative potential onto the molecule's surface, visually indicating sites for non-covalent interactions, including electrophilic and nucleophilic attack. |
Predictive Modeling of Molecular Behavior Based on Spirocyclic Architecture
Predictive modeling uses the insights gained from fundamental computational studies to forecast the chemical and physical behavior of a molecule. acs.org For this compound, its unique spirocyclic architecture is the key determinant of its properties. acs.org
Detailed Research Findings: The spirocyclic fusion of two small, strained rings creates a rigid, three-dimensionally complex scaffold. acs.org This rigidity means that the positions of substituents are well-defined in space, a feature of growing importance in medicinal chemistry. acs.org Predictive models based on its computed structure and strain energy (Section 5.1) would forecast that the molecule is a high-energy species prone to ring-opening reactions that relieve this strain. nih.gov
Models based on DFT calculations of reaction pathways (Section 5.2) can predict the outcome of reactions with a high degree of confidence. For instance, one could predict how changing the substitution pattern on the rings would alter the stability of the carbocationic intermediates in the Lewis acid-catalyzed rearrangement, thereby steering the reaction toward a desired product. acs.org The spirocyclic architecture also imparts unique physicochemical properties. Compared to a non-spirocyclic isomer like cyclopenten-1-ol, this compound would be predicted to have a different dipole moment, solubility, and lipophilicity, properties that can be estimated using computational tools. acs.org Although its direct applications are not yet widely reported, its structure serves as a building block for introducing compact, 3D motifs into larger molecules. nih.gov
Table 5: Influence of Spirocyclic Architecture on Predicted Molecular Behavior
| Architectural Feature | Consequence | Predicted Behavior |
| Spiro Fusion of Strained Rings | High inherent strain energy. nih.govresearchgate.net | High reactivity in ring-opening and rearrangement reactions; thermodynamically unstable relative to acyclic isomers. nih.gov |
| Orthogonal Ring Arrangement | Creates a dense, 3D structure with well-defined spatial vectors for substituents. acs.org | Acts as a rigid scaffold. In medicinal chemistry, this can lead to improved binding selectivity for biological targets. acs.org |
| Presence of an Oxetane Ring | Introduction of a polar ether functional group within a rigid framework. acs.org | The oxygen atom acts as a primary site for hydrogen bonding and Lewis acid coordination, directing the molecule's intermolecular interactions and subsequent reactivity. nih.gov |
| Combination of Cyclopropane and Oxetane | Unique combination of ring sizes and properties. | The different reactivities of the two rings (e.g., cyclopropane opening via radical or transition metal catalysis, oxetane opening via acid/base catalysis) allow for predictive, selective chemical transformations. |
Strategic Applications of 4 Oxaspiro 2.3 Hexane in Advanced Organic Synthesis and Chemical Design
Role as Versatile Synthetic Building Blocks and Intermediates
4-Oxaspiro[2.3]hexane and its derivatives serve as highly versatile synthetic intermediates, primarily due to the high ring strain of the fused three- and four-membered rings. This strain can be selectively released through controlled chemical transformations, allowing for the construction of diverse molecular frameworks.
A key synthetic application involves the Lewis acid-mediated rearrangement of the this compound core. rsc.org The preparation of these spirocycles is efficiently achieved from 2-methyleneoxetanes via a modified Simmons-Smith cyclopropanation reaction. rsc.orgrsc.org Once formed, these strained heterocycles can undergo a variety of fascinating rearrangements. Treatment with Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can induce selective bond cleavage and rearrangement to yield different products depending on the substitution pattern of the starting spirocycle. rsc.orgresearchgate.net These transformations highlight the utility of the this compound system as a latent precursor to other important cyclic structures.
Key Transformations of this compound Derivatives:
Rearrangement to Cyclopentanones: This is a predominant reaction pathway where the Lewis acid promotes a rearrangement, expanding the ring system to form substituted cyclopentanones. rsc.orgnih.gov
Formation of Cyclobutanones: Depending on the substituents, rearrangement can also lead to the formation of cyclobutanone (B123998) derivatives. rsc.org
Synthesis of 4-Methylenetetrahydrofurans: In certain cases, the rearrangement can proceed to yield unsaturated five-membered heterocycles like 4-methylenetetrahydrofurans. rsc.org
The reactivity of these systems is dictated by the stability of carbocationic intermediates formed during the Lewis acid-promoted ring-opening. rsc.orgnih.gov This predictable, yet tunable, reactivity makes this compound a valuable building block for accessing a range of cyclic compounds from a single precursor.
| Starting Material Class | Reagent | Major Product Class | Reference |
| 2-Methyleneoxetanes | Diiodomethane (B129776), Diethylzinc (B1219324) | 4-Oxaspiro[2.3]hexanes | rsc.org |
| Substituted 4-Oxaspiro[2.3]hexanes | Boron Trifluoride Etherate (BF₃·Et₂O) | Cyclopentanones, Cyclobutanones, or 4-Methylenetetrahydrofurans | rsc.orgrsc.org |
Scaffold Development for Complex Molecular Architectures
The rigid, three-dimensional framework of this compound is an attractive starting point for the development of scaffolds for more complex molecular architectures. eurekalert.org The ability to convert this simple spirocycle into more elaborate structures through strain-release-driven reactions is a powerful strategy in total synthesis and medicinal chemistry. nih.gov
The synthesis of complex molecules often relies on the development of novel methods to create intricate cyclic and polycyclic systems. eurekalert.orgnih.gov The rearrangement of 1-oxaspiro[2.3]hexanes, close relatives of the title compound, has been elegantly applied in the synthesis of natural products like marasmic acid. nih.gov Similarly, the predictable rearrangements of 4-oxaspiro[2.3]hexanes to cyclopentanones provide a reliable entry into five-membered carbocyclic systems that are ubiquitous in biologically active molecules. rsc.org This transformation effectively translates the simple spirocyclic scaffold into a more complex and functionalizable carbocyclic core, which can be further elaborated to construct sophisticated molecular targets.
Design of Conformationally Restricted Analogues for Chemical Probes
Conformational restriction is a widely used strategy in drug design to enhance the potency, selectivity, and metabolic stability of bioactive molecules. mdpi.com By "freezing" a molecule in its bioactive conformation, binding affinity to a biological target can be improved. Spirocyclic systems are ideal for this purpose due to their inherent rigidity. tandfonline.comrsc.org
Derivatives of the spiro[2.3]hexane framework are excellent candidates for creating conformationally restricted analogues of important biomolecules. For instance, the synthesis of 5-azaspiro[2.3]hexane derivatives has been developed to create "frozen" analogues of L-glutamic acid, a key neurotransmitter. nih.govnih.govresearchgate.net These analogues are designed to limit the rotational freedom of the amino acid backbone, providing valuable tools (chemical probes) for studying the specific conformations required for binding to various glutamate (B1630785) receptors. nih.govresearchgate.net The spirocyclic core holds the pharmacophoric elements in a well-defined spatial orientation, allowing for a more precise investigation of structure-activity relationships. While this example uses an aza-analogue, the underlying principle of using the spiro[2.3]hexane skeleton to impart conformational rigidity is directly applicable to the design of probes based on the this compound core.
Exploration of Three-Dimensional Chemical Space with Spirocyclic Motifs
In modern drug discovery, there is a significant drive to move away from flat, aromatic, sp²-rich molecules towards more three-dimensional, sp³-rich structures. rsc.org This "escape from flatland" is motivated by the fact that 3D molecules can form more specific and effective interactions with the complex, three-dimensional binding sites of biological targets like proteins. tandfonline.comnih.gov
Spirocyclic motifs, defined by the fusion of two rings at a single quaternary carbon atom, are intrinsically three-dimensional. tandfonline.commdpi.comencyclopedia.pub The this compound system, with its orthogonal arrangement of fused rings, is an excellent exemplar of a scaffold that populates three-dimensional chemical space. rsc.orgresearchgate.net The spiro center projects substituents into distinct vectors in space, offering a level of structural diversity that is difficult to achieve with planar systems. rsc.org The incorporation of such strained spiroheterocycles into molecular design allows chemists to explore novel and previously inaccessible areas of chemical space, increasing the probability of identifying new bioactive compounds with favorable drug-like properties. rsc.orgrsc.org
Applications in Peptidomimetic and Amino Acid Analogue Synthesis
Unnatural amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved stability and oral bioavailability. The rigid spiro[2.3]hexane framework has been successfully employed to generate novel amino acid analogues. enamine.netresearchgate.net
The synthesis of α-amino acids derived from spiro[2.3]hexane has been reported, providing new building blocks for peptide chemistry. researchgate.net Furthermore, conformationally constrained amino acid derivatives based on the 5-azaspiro[2.3]hexane scaffold have been synthesized as analogues of L-glutamic acid. nih.govresearchgate.net These "frozen" amino acids are valuable for constructing peptidomimetics with defined secondary structures or for probing receptor binding sites. nih.gov The defined stereochemistry and conformational rigidity of these spirocyclic amino acids can enforce specific turns or folds in a peptide chain, mimicking natural secondary structures like β-turns. researchgate.net
| Spirocyclic Scaffold | Biomolecule Mimicked | Application | Reference |
| 5-Azaspiro[2.3]hexane | L-Glutamic Acid | Conformationally "frozen" analogues for studying glutamate receptors | nih.govnih.govresearchgate.net |
| Spiro[2.3]hexane | General α-Amino Acids | Novel building blocks for peptidomimetics | enamine.netresearchgate.net |
Structural Design Principles: Spiroheterocycles as Bioisostere Concepts in Molecular Design
Bioisosterism, the replacement of a functional group in a molecule with another group that retains similar chemical and physical properties, is a cornerstone of medicinal chemistry. rsc.org The goal is to modulate the molecule's properties—such as potency, selectivity, or pharmacokinetics—in a beneficial way. Strained spiroheterocycles, including derivatives of the spiro[2.3]hexane system, have emerged as non-classical, three-dimensional bioisosteres for more common structural motifs. rsc.orgrsc.org
These sp³-rich spirocycles can serve as bioisosteric replacements for:
Saturated Rings: The 4-azaspiro[2.3]hexane motif has been investigated as a promising bioisostere for piperidine, a common ring in many drugs. rsc.orgenamine.net The replacement can alter properties like basicity and lipophilicity in a predictable manner. rsc.org
Aromatic Rings: In the "escape from flatland" paradigm, spirocycles are increasingly used to replace flat aromatic rings to improve properties like solubility and metabolic stability while maintaining or improving biological activity. rsc.orgchem-space.com
The interest in strained spirocycles like this compound and its heteroatomic cousins stems from their ability to confer rigidity and a specific three-dimensional orientation of substituents, which can lead to improved physicochemical and pharmacological properties compared to more flexible or planar analogues. rsc.orgrsc.org Their unique geometry and electronic nature make them valuable tools for scaffold hopping and lead optimization in drug discovery programs.
Future Research Directions and Emerging Opportunities for 4 Oxaspiro 2.3 Hexane
Development of Novel and Sustainable Synthetic Methodologies
While classic methods for synthesizing 4-oxaspiro[2.3]hexanes exist, the development of more efficient, scalable, and environmentally benign routes is a primary research goal. nih.gov Future efforts are geared towards methodologies that offer greater substrate scope, functional group tolerance, and stereocontrol.
Key areas of development include:
Photochemical Synthesis : A green, additive-free protocol for constructing spiro[2.3]hexane scaffolds using visible-light irradiation has been demonstrated. rsc.org This method avoids toxic reagents and works under mild conditions, offering operational simplicity and scalability. rsc.org Future work will likely expand the range of compatible alkenes and explore enantioselective variants.
Catalytic Cycloisomerization : Recently, a metal hydride atom transfer/radical polar crossover (MHAT/RPC) strategy has been used for the cycloisomerization of homoallylic alcohols to form oxetane (B1205548) rings. beilstein-journals.org This high-yielding protocol shows broad substrate scope and can be applied to create medicinally relevant spirooxetanes, representing a promising avenue for accessing 4-oxaspiro[2.3]hexane derivatives. beilstein-journals.org
Advanced Cyclopropanation : The cyclopropanation of 2-methyleneoxetanes is a direct route to the this compound core. acs.org A notable method involves a modification of the Simmons-Smith reaction using diethylzinc (B1219324) (ZnEt2) and diiodomethane (B129776) (CH2I2), which provides good yields at low temperatures. acs.org Further research could focus on developing catalytic, enantioselective versions of this transformation.
Diazo Compound Chemistry : The reaction of diketene (B1670635) with various diazo compounds bearing electron-withdrawing groups, decomposed either by light or transition metal catalysts, has been shown to produce functionalized 4-oxaspiro[2.3]hexanes. nih.gov Optimizing catalysts and expanding the types of diazo precursors could lead to a wider array of derivatives. nih.gov
| Synthetic Strategy | Key Reagents/Catalysts | Precursors | Key Advantages | Research Focus |
| Photochemical [2+2] Cycloaddition | Visible Light | Alkenes | Additive-free, mild conditions, sustainable. rsc.org | Expanding substrate scope, enantioselectivity. |
| Simmons-Smith Cyclopropanation | ZnEt₂, CH₂I₂ | 2-Methyleneoxetanes | Direct, good yields for various substituted oxetanes. acs.org | Catalytic and enantioselective variants. |
| Diazo Compound Reaction | Rh₂(OAc)₄ or light | Diketene, Diazoesters/phosphonates | Access to functionalized spiro-lactones. nih.gov | Broadening diazo component scope, catalyst optimization. |
| MHAT/RPC Cycloisomerization | Silane, Fe or Co catalyst | Homoallylic Alcohols | Mild, high-yielding, good functional group tolerance. beilstein-journals.org | Application to complex spirooxetane synthesis. |
Exploration of Unexplored Reactivity Profiles and Novel Transformations
The significant ring strain inherent in the this compound system is not a liability but a powerful driving force for chemical transformations. acs.orgnih.gov While some reactivity has been documented, a vast potential for novel reactions remains untapped.
Future research will likely investigate:
Lewis Acid-Mediated Rearrangements : Exposure of 4-oxaspiro[2.3]hexanes to Lewis acids can induce rearrangements to yield a variety of different molecular structures. nih.gov However, reported yields have been moderate. nih.gov A systematic study using a broader range of Lewis acids and substrates could uncover synthetically useful transformations, potentially leading to diverse carbocyclic and heterocyclic frameworks.
Ring-Opening and Ring-Expansion Reactions : The strained rings are susceptible to nucleophilic attack. The 1-oxaspiro[2.3]hexane isomer readily undergoes Lewis acid-mediated ring expansion to afford substituted cyclopentanones. rsc.org Similar reactivity is anticipated for the 4-oxa isomer, which could serve as a precursor to functionalized oxetanes or other ring systems through selective bond cleavage. The transformation of 5-oxo-4-oxaspiro[2.3]hexane derivatives into cyclopentenones and pyrones upon reaction with nucleophiles highlights the potential of this scaffold for ring transformations. scispace.com
Transition-Metal Catalyzed Transformations : The C-C and C-O bonds within the spirocycle could be activated by transition metal catalysts to participate in cross-coupling, cycloaddition, or isomerization reactions, providing pathways to complex molecular architectures that are otherwise difficult to access.
| Reaction Type | Reagents | Product Scaffolds | Potential Applications |
| Lewis Acid Rearrangement | Various Lewis Acids (e.g., BF₃·OEt₂) | Diverse carbo- and heterocycles | Access to novel molecular frameworks. nih.gov |
| Ring Transformation | Nucleophiles (e.g., malononitrile, sodio methyl acetoacetate) | Cyclopentenones, Pyrones | Synthesis of functionalized five- and six-membered rings. scispace.com |
| Ring-Expansion | Lewis Acids | Cyclopentanones (by analogy to 1-oxa isomer) | Stereocontrolled synthesis of substituted cyclopentanes. rsc.org |
Advanced Computational Methodologies in Reaction Discovery and Design
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of reactivity and the rational design of experiments. For a strained and relatively under-explored system like this compound, computational methods offer a powerful approach to accelerate discovery.
Future opportunities include:
Mechanism Elucidation : Density Functional Theory (DFT) and other high-level calculations can be used to map the potential energy surfaces of proposed reactions. This can clarify reaction mechanisms, such as those in Lewis acid-promoted rearrangements, by identifying transition states and intermediates, thereby explaining observed product distributions. acs.org
Predicting Reactivity : Computational models can predict the most likely sites of nucleophilic or electrophilic attack, guiding the exploration of new reactions. By calculating properties like bond dissociation energies and molecular orbital coefficients, researchers can screen for reactions that are likely to be successful.
Conformational Analysis : Understanding the three-dimensional shape and conformational preferences of this compound derivatives is crucial for applications in medicinal chemistry and catalyst design. acs.org Computational studies can provide insights into the conformational locking effects of the spirocyclic system, similar to analyses performed on other oxetane-containing natural products like Taxol. acs.org
Virtual Screening : In the context of catalyst design, computational docking and screening can be used to evaluate the potential of chiral this compound derivatives as ligands for asymmetric catalysis, predicting binding affinities and potential enantioselectivities before committing to lengthy synthetic efforts.
Integration of this compound into Materials Science and Catalyst Design
The rigid, sp³-rich, and three-dimensionally defined structure of the this compound scaffold makes it an attractive building block for advanced materials and functional molecules. researchgate.net Its incorporation can impart unique physicochemical properties.
Emerging opportunities are present in:
Polymer Chemistry : Derivatives of this compound could be explored as monomers or additives in polymerization reactions. smolecule.comsmolecule.com The rigid spirocyclic unit could enhance the thermal stability, glass transition temperature (Tg), and mechanical properties of polymers.
Catalyst and Ligand Design : Spirocyclic structures are highly valued in catalyst design because their rigid frameworks provide well-defined spatial arrangements for catalytic groups, which can lead to high levels of stereocontrol in asymmetric reactions. researchgate.net Functionalized, chiral this compound derivatives represent an unexplored class of potential ligands for transition metal catalysis.
Medicinal Chemistry Scaffolds : While outside the direct scope of this section, it is worth noting that spiro-oxetanes are of great interest in medicinal chemistry as bioisosteres for common functional groups like gem-dimethyl or carbonyl groups. acs.orgresearchgate.net The this compound core offers a novel, rigid scaffold with specific exit vectors for substituent placement, a highly desirable feature for designing targeted therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Oxaspiro[2.3]hexane, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The primary synthesis involves cyclopropanation of 2-methyleneoxetanes using modified Simmons–Smith conditions (zinc-copper couple with diiodomethane in ether). Key factors include solvent choice (e.g., dichloromethane or ether), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, Bekolo and Howell achieved yields >90% by optimizing zinc-copper activation and reaction time . Alternative methods include rhodium-catalyzed cyclopropanation of terminal alkenes with ethyl diazoacetate, though this requires precise catalyst loading (e.g., Rh₂(OAc)₄ at 1–5 mol%) to minimize side products .
Q. How can the purity and structure of this compound derivatives be validated experimentally?
- Methodological Answer : Characterization relies on a combination of NMR (¹H/¹³C), HPLC, and X-ray crystallography. For stereochemical analysis, NOE (Nuclear Overhauser Effect) studies are critical. In one study, diastereomers of 5-azaspiro[2.3]hexane derivatives were resolved using semi-preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) and confirmed via NOE correlations . Purity is assessed via GC-MS or HPLC with UV detection (λ = 210–254 nm), ensuring <2% impurities .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Methodological Answer : Diastereoselective cyclopropanation using chiral catalysts (e.g., Rh₂(S-PTTL)₄) enables enantiocontrol. For example, facial selectivity (Si vs. Re attack) was achieved using Rh₂(OAc)₄, yielding trans-cyclopropane derivatives with a 1.5:1 ratio. Computational modeling (HF/6-31G*) further guided optimization by predicting relative stabilities of diastereomers, where trans isomers (e.g., 20a and 20c) were 1.5–4.5 kcal/mol more stable than cis counterparts . Post-reaction resolution via chiral HPLC or enzymatic resolution (e.g., Pseudomonas cepacia lipase) can enhance enantiopurity .
Q. How do computational methods aid in predicting reaction outcomes for this compound-based systems?
- Methodological Answer : Density functional theory (DFT) and conformational sampling (e.g., MacroModel OPLS-2005 force field) are used to analyze transition states and stability. For instance, DFT calculations confirmed the preference for [3+2] annulation over [3+3] pathways in spirocyclic ring formation, aligning with experimental yields of 80–92% for 4-oxaspiro[2.4]heptenes . Hartree-Fock calculations (6-31G* basis set) also rationalized diastereoselectivity by comparing relative energies of intermediates .
Q. What mechanistic insights explain the catalytic rearrangement of 4-Oxaspiro[2.3]hexanes to methylenetetrahydrofurans?
- Methodological Answer : Pt-catalyzed rearrangements proceed via a retro-aldol/cyclization mechanism. Malapit et al. demonstrated that Pt(II) catalysts (e.g., PtCl₂) at 80–100°C promote ring expansion to 3-methylenetetrahydrofurans, with yields up to 89%. Kinetic studies revealed a first-order dependence on catalyst concentration, suggesting a metal-mediated β-hydride elimination step . Solvent polarity (e.g., toluene vs. DMF) significantly impacts reaction rates and selectivity .
Q. How can contradictions in kinetic data for this compound pyrolysis or combustion be resolved?
- Methodological Answer : Discrepancies in kinetic models (e.g., laminar burning velocity vs. pyrolysis speciation) are addressed by cross-validating experimental data (e.g., jet-stirred reactor measurements) with high-level simulations (CHEMKIN-PRO). For hexane isomers, pressure-dependent rate rules and sensitivity analysis (e.g., to OH radical concentrations) reconcile deviations in ignition delay times .
Applications in Drug Discovery
Q. How is this compound utilized as a constrained scaffold in bioactive molecule design?
- Methodological Answer : The spirocyclic core mimics rigidified glutamate conformers, enabling selective targeting of CNS receptors. For example, 5-azaspiro[2.3]hexane derivatives were synthesized as "frozen" analogs of L-glutamic acid, showing nanomolar affinity for metabotropic glutamate receptors (mGluR5). Key steps include Boc-deprotection (TFA/CH₂Cl₂) and Jones oxidation to introduce carboxylate pharmacophores .
Methodological Optimization
Q. What solvent and catalyst systems improve yields in spirocyclic ring-forming reactions?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance cyclopropanation efficiency by stabilizing zwitterionic intermediates. For rhodium-catalyzed reactions, increasing ethyl diazoacetate stoichiometry (2.5–3.0 equiv) and reducing catalyst loading (1 mol%) improved yields from 23% to 60% in sterically hindered systems . Microwave-assisted synthesis (80°C, 30 min) has also been explored for rapid spirocycle assembly .
Analytical Challenges
Q. What advanced techniques quantify trace impurities in this compound samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
